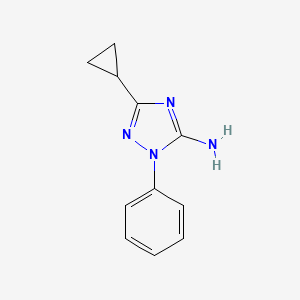![molecular formula C9H6F3NOS B13036241 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole core with a methyl group at the 2-position and a trifluoromethoxy group at the 7-position, making it a unique and potentially valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the methyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can form the benzothiazole ring, which can then be functionalized with methyl and trifluoromethoxy groups using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: Lacks the trifluoromethoxy group, which may result in different biological activities and chemical properties.
7-(Trifluoromethoxy)benzothiazole: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.
2-Chloro-6-(trifluoromethoxy)benzothiazole: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The combination of these functional groups can enhance its lipophilicity, stability, and ability to interact with various molecular targets .
Propiedades
Fórmula molecular |
C9H6F3NOS |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-methyl-7-(trifluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NOS/c1-5-13-6-3-2-4-7(8(6)15-5)14-9(10,11)12/h2-4H,1H3 |
Clave InChI |
DPSVYFPJXVIDLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)

![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
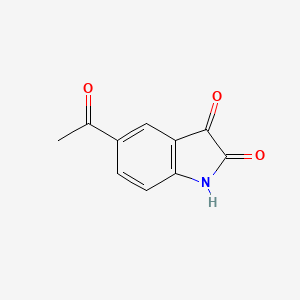
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
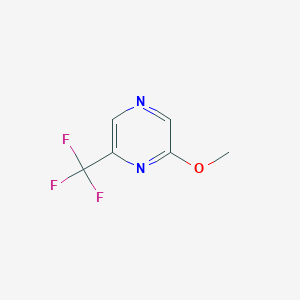
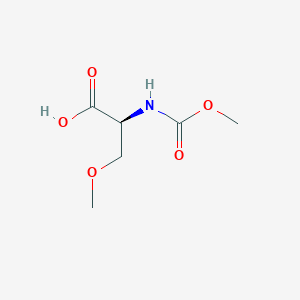

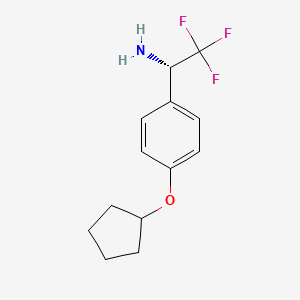

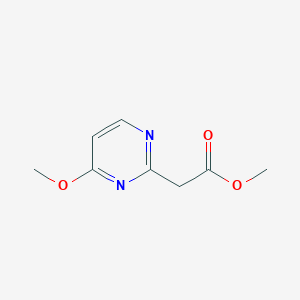
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
